molecular formula C17H19Cl2N5O B2452266 1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1396849-82-3

1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Cat. No. B2452266
CAS RN: 1396849-82-3
M. Wt: 380.27
InChI Key: OZOWWHWKPWUJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the urea family of compounds, which are known for their diverse range of biological activities. In

Scientific Research Applications

Molecular Interaction and CB1 Cannabinoid Receptor Antagonism

1-(3,4-Dichlorophenyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea has been studied for its interaction with the CB1 cannabinoid receptor. It acts as a potent and selective antagonist, which is crucial for understanding the receptor's functionality and potential therapeutic applications. This research helps in developing unified pharmacophore models for CB1 receptor ligands, contributing to drug design in this area (Shim et al., 2002).

Synthesis and Evaluation in CB2 Receptor Affinity

Research on the synthesis and evaluation of analogues of this compound for cannabinoid receptor affinity has been conducted. This research is significant for the development of new therapeutic agents targeting cannabinoid receptors, especially CB2, and has implications for treating conditions influenced by these receptors (Murineddu et al., 2006).

Potential in Alzheimer's Disease Treatment

The compound's derivatives have been evaluated for their neuroprotective effects against Aβ-induced mitochondrial permeability transition pore (mPTP) opening, which is crucial in Alzheimer's disease. This research indicates the potential of these derivatives in maintaining mitochondrial function and cell viability, offering new avenues for Alzheimer's disease treatment (Elkamhawy et al., 2018).

In Vitro and Ex Vivo Screening for CB1 Receptor Antagonism

The compound's derivatives have been synthesized and tested for CB1 receptor antagonism. These studies contribute to the understanding of structural activity relationships and pharmacological profiles of CB1 receptor antagonists, important for developing treatments for conditions related to this receptor (Srivastava et al., 2008).

Role in Modulating Neuronal Excitability

Studies have explored the role of this compound in modulating neuronal excitability, particularly in the cerebellum. This research enhances the understanding of CB1 receptor ligand functional efficacy and its implications for treating central nervous system diseases (Wang et al., 2011).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O/c18-14-2-1-13(9-15(14)19)23-17(25)22-10-12-3-7-24(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOWWHWKPWUJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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